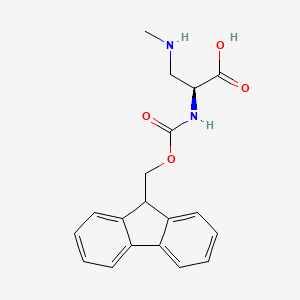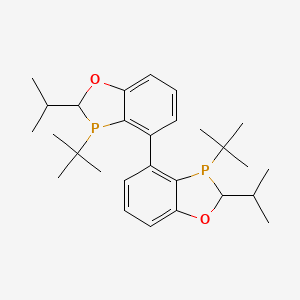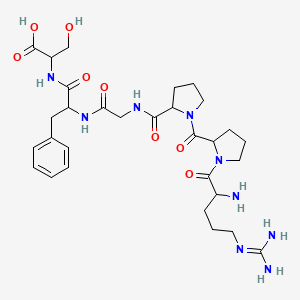![molecular formula C31H52O3 B13388626 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesterol Isopropyl Carbonate is a chemical compound with the molecular formula C31H52O3 and a molecular weight of 472.74 g/mol . It is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal tissues. Cholesterol Isopropyl Carbonate is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
The synthesis of Cholesterol Isopropyl Carbonate typically involves the esterification of cholesterol with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Cholesterol} + \text{Isopropyl Chloroformate} \rightarrow \text{Cholesterol Isopropyl Carbonate} + \text{HCl} ]
The reaction conditions usually involve maintaining the reaction mixture at a low temperature (0-5°C) to prevent side reactions and ensure high yield .
Análisis De Reacciones Químicas
Cholesterol Isopropyl Carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Cholesterol Isopropyl Carbonate can hydrolyze to form cholesterol and isopropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives of cholesterol.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate and chromium trioxide .
Aplicaciones Científicas De Investigación
Cholesterol Isopropyl Carbonate has several applications in scientific research:
Drug Delivery: It is used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Bioimaging: The compound is utilized in bioimaging applications to enhance the visibility of biological structures.
Material Science: Cholesterol Isopropyl Carbonate is employed in the synthesis of liquid crystals and gelators, which have applications in display technologies and materials science.
Biological Studies: It is used in studies related to cholesterol metabolism and its role in various biological processes.
Mecanismo De Acción
The mechanism of action of Cholesterol Isopropyl Carbonate involves its interaction with cellular membranes. As a derivative of cholesterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Cholesterol Isopropyl Carbonate can be compared with other cholesterol derivatives, such as:
Cholesterol Acetate: Similar to Cholesterol Isopropyl Carbonate, Cholesterol Acetate is an ester derivative of cholesterol. it has different solubility and reactivity properties.
Cholesterol Oleate: This compound is another ester derivative of cholesterol, commonly found in lipid droplets within cells. It has distinct biological functions compared to Cholesterol Isopropyl Carbonate.
Cholesteryl Chloride: This derivative is used in the synthesis of various cholesterol-based compounds and has different chemical reactivity compared to Cholesterol Isopropyl Carbonate.
Cholesterol Isopropyl Carbonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGCTZUMTALIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)




![17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13388631.png)

![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)

